2-hydroxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological and pharmaceutical activities, making them valuable in drug research and development . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-hydroxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide involves several steps. One common method involves the reaction of 2-hydroxyquinoline with 2-(4-sulfamoylphenyl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in a solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-hydroxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted quinoline derivatives.
Scientific Research Applications
2-hydroxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application but may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
2-hydroxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide can be compared with other quinoline derivatives such as:
2-hydroxyquinoline: A simpler compound with similar biological activity but less specificity.
4-hydroxyquinoline: Another quinoline derivative with different substitution patterns and biological properties.
2,4-dihydroxyquinoline: A compound with additional hydroxyl groups, leading to different reactivity and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological and chemical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C18H17N3O4S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C18H17N3O4S/c19-26(24,25)13-7-5-12(6-8-13)9-10-20-18(23)15-11-17(22)21-16-4-2-1-3-14(15)16/h1-8,11H,9-10H2,(H,20,23)(H,21,22)(H2,19,24,25) |
InChI Key |
GSIKUSHEUHHSKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.